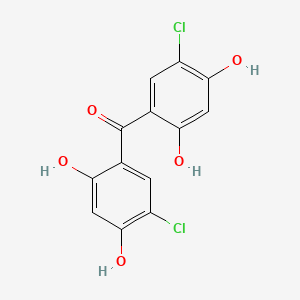
1-Bromo-2-(1,1-dimethylethoxy)-4-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(1,1-dimethylethoxy)-4-fluorobenzene is an organic compound that has been widely studied in recent years due to its wide range of applications in the fields of synthetic chemistry, medicinal chemistry, and biochemistry. This compound is an important intermediate in the synthesis of many drugs and other compounds, and it has been used in the development of new drugs, pharmaceuticals, and other products. In
Aplicaciones Científicas De Investigación
1-Bromo-2-(1,1-dimethylethoxy)-4-fluorobenzene has been used in a wide range of scientific research applications. It has been used as a reagent in the synthesis of a number of drugs, pharmaceuticals, and other compounds. It has also been used as a starting material in the synthesis of a variety of polymers, dyes, and other materials. Additionally, it has been used as a catalyst in the synthesis of a number of pharmaceuticals and other compounds.
Mecanismo De Acción
1-Bromo-2-(1,1-dimethylethoxy)-4-fluorobenzene acts as a nucleophile in the reaction with 1,1-dimethylethoxy chloride. The reaction of 1-bromo-2-(1,1-dimethylethoxy)-4-fluorobenzene with a base such as sodium hydroxide is a nucleophilic substitution reaction. In this reaction, the 1-bromo-2-(1,1-dimethylethoxy)-4-fluorobenzene acts as a nucleophile, attacking the carbon of the base. This reaction leads to the formation of a carbon-bromine bond, which is then broken by the hydroxide ion in a subsequent step.
Biochemical and Physiological Effects
1-Bromo-2-(1,1-dimethylethoxy)-4-fluorobenzene has been studied for its potential biochemical and physiological effects. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the body. In addition, it has been found to be an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of a number of drugs. Furthermore, it has been found to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Bromo-2-(1,1-dimethylethoxy)-4-fluorobenzene has several advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its relatively low cost and availability. Additionally, it is relatively easy to handle and store, and it is stable in air. However, it is important to note that this compound is highly toxic and should be handled with caution. Additionally, it is flammable and should be stored away from heat and light.
Direcciones Futuras
1-Bromo-2-(1,1-dimethylethoxy)-4-fluorobenzene has a wide range of potential future applications. One potential application is in the development of new drugs and other compounds. Additionally, it could be used as a starting material in the synthesis of a variety of polymers, dyes, and other materials. Furthermore, it could be used as a catalyst in the synthesis of a number of pharmaceuticals and other compounds. Additionally, it could be studied for its potential biochemical and physiological effects, as well as its potential toxicity. Finally, it could be studied for its potential applications in the field of biotechnology.
Métodos De Síntesis
1-Bromo-2-(1,1-dimethylethoxy)-4-fluorobenzene is synthesized through a two-step process. The first step involves the reaction of 1-bromo-2-fluorobenzene with 1,1-dimethylethoxy chloride in the presence of an anhydrous solvent such as toluene. This reaction yields 1-bromo-2-(1,1-dimethylethoxy)-4-fluorobenzene as the major product. The second step involves the reaction of the 1-bromo-2-(1,1-dimethylethoxy)-4-fluorobenzene with a base such as sodium hydroxide. This reaction yields 1-bromo-2-(1,1-dimethylethoxy)-4-fluorobenzene as the major product.
Propiedades
IUPAC Name |
1-bromo-4-fluoro-2-[(2-methylpropan-2-yl)oxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO/c1-10(2,3)13-9-6-7(12)4-5-8(9)11/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYOBWIBVCCPFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC(=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(1,1-dimethylethoxy)-4-fluorobenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,4,4,4-(1,3,6,8-Pyrenetetrayl)tetrakis[benzenamine], 95%](/img/structure/B6319132.png)
![(11bR)-2,6-Bis([1,1'-biPh]-4-yl)-octahydro-4-HO-4-oxide-diNaph[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6319136.png)

![5-[(11aR)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-yl]-5H-dibenz[b,f]azepine, 98%](/img/structure/B6319148.png)


![(11bS)-4-Hydroxy-2,6-bis(5'-ph[1,1':3',1''-terph]-2'-yl)-4-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepinoxide, 98%, (99% ee)](/img/structure/B6319183.png)


